molecular formula C20H16BrNO2 B5883222 N-[4-(benzyloxy)phenyl]-2-bromobenzamide

N-[4-(benzyloxy)phenyl]-2-bromobenzamide

Cat. No. B5883222
M. Wt: 382.2 g/mol
InChI Key: SRGQCCFQXAQNEP-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-bromobenzamide, also known as BZB, is a small molecule drug that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-bromobenzamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression. N-[4-(benzyloxy)phenyl]-2-bromobenzamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-[4-(benzyloxy)phenyl]-2-bromobenzamide has been used to study the role of HDACs in cancer and neurodegenerative diseases.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-2-bromobenzamide inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs are responsible for removing acetyl groups from histones, which leads to the repression of gene expression. By inhibiting HDACs, N-[4-(benzyloxy)phenyl]-2-bromobenzamide can increase the acetylation of histones, leading to the activation of gene expression. This mechanism has been shown to be important in the regulation of various biological processes such as cell differentiation, apoptosis, and immune response.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-2-bromobenzamide has been shown to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(benzyloxy)phenyl]-2-bromobenzamide has also been shown to induce apoptosis in cancer cells and can inhibit the growth of tumor cells. Additionally, N-[4-(benzyloxy)phenyl]-2-bromobenzamide has been shown to improve cognitive function and can protect against neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-2-bromobenzamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate cell membranes and has a high affinity for HDACs. It is also stable and can be easily synthesized in large quantities. However, N-[4-(benzyloxy)phenyl]-2-bromobenzamide also has some limitations. It has a short half-life and can be rapidly metabolized in vivo. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[4-(benzyloxy)phenyl]-2-bromobenzamide in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-[4-(benzyloxy)phenyl]-2-bromobenzamide has been shown to improve cognitive function and can protect against neurodegeneration. Another potential application is in the treatment of cancer. N-[4-(benzyloxy)phenyl]-2-bromobenzamide has been shown to inhibit the growth of tumor cells and can induce apoptosis in cancer cells. Additionally, N-[4-(benzyloxy)phenyl]-2-bromobenzamide can be used as a tool to study the role of HDACs in various biological processes. Further research is needed to fully understand the potential applications of N-[4-(benzyloxy)phenyl]-2-bromobenzamide in scientific research.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-2-bromobenzamide is a small molecule drug that has been widely used in scientific research. It inhibits the activity of HDACs and has been shown to exhibit various biochemical and physiological effects. N-[4-(benzyloxy)phenyl]-2-bromobenzamide has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for the use of N-[4-(benzyloxy)phenyl]-2-bromobenzamide in scientific research, including in the treatment of neurodegenerative diseases and cancer. Further research is needed to fully understand the potential applications of N-[4-(benzyloxy)phenyl]-2-bromobenzamide.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)phenyl]-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 4-hydroxybenzyl alcohol in the presence of a base such as triethylamine. The resulting product is then treated with benzyl bromide to obtain the final compound, N-[4-(benzyloxy)phenyl]-2-bromobenzamide. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy and HPLC.

properties

IUPAC Name

2-bromo-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c21-19-9-5-4-8-18(19)20(23)22-16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGQCCFQXAQNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-2-bromobenzamide

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